N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a pyridazine ring with a sulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would typically include the preparation of intermediates, followed by the final coupling reaction. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Used in the production of various chemical intermediates and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfaethoxypyridazine: Another sulfonamide with similar antibacterial properties.
Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Uniqueness
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of a pyridazine ring and a sulfonamide group.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-4-28-20-11-9-17(21-22-20)14-6-5-7-15(12-14)23-29(24,25)19-10-8-16(26-2)13-18(19)27-3/h5-13,23H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCDLSAQLQQKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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